

synthesis and characterization of 3-Bromo-4-methoxybenzoic acid derivatives

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Compound of Interest

Compound Name: 3-Bromo-4-methoxybenzoic acid

Cat. No.: B047553

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An In-depth Technical Guide on the Synthesis and Characterization of **3-Bromo-4-methoxybenzoic Acid Derivatives**

For Researchers, Scientists, and Drug Development Professionals

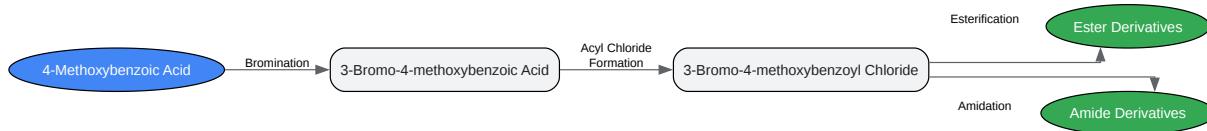
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of **3-Bromo-4-methoxybenzoic acid** and its derivatives. These compounds are valuable intermediates in organic synthesis and drug discovery, with potential applications in medicinal chemistry and materials science.^[1] This document outlines detailed experimental protocols, presents key analytical data, and illustrates relevant chemical and biological pathways.

Synthesis of 3-Bromo-4-methoxybenzoic Acid and Its Derivatives

The synthetic journey to **3-Bromo-4-methoxybenzoic acid** derivatives typically begins with the electrophilic bromination of 4-methoxybenzoic acid. The electron-donating methoxy group directs the bromination primarily to the ortho position (position 3) relative to the carboxylic acid group. Subsequent derivatization of the carboxylic acid moiety allows for the creation of a diverse library of compounds, including esters and amides.

Synthetic Workflow

The general workflow for producing these derivatives involves a multi-step process starting from the commercially available 4-methoxybenzoic acid.



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Caption: Synthetic workflow for **3-Bromo-4-methoxybenzoic acid** derivatives.

Experimental Protocols

Protocol 1: Synthesis of **3-Bromo-4-methoxybenzoic Acid**

This protocol details the bromination of 4-methoxybenzoic acid using bromine in acetic acid.

- Materials: 4-methoxybenzoic acid, glacial acetic acid, bromine, sodium thiosulfate solution, distilled water.
- Procedure:
 - In a round-bottom flask, dissolve 4-methoxybenzoic acid in glacial acetic acid.
 - Slowly add a solution of bromine in glacial acetic acid to the reaction mixture with constant stirring at room temperature.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
 - Collect the precipitate by vacuum filtration and wash with cold water.

- To remove excess bromine, wash the solid with a 10% aqueous solution of sodium thiosulfate.
- Purify the crude product by recrystallization from a suitable solvent like ethanol to yield **3-Bromo-4-methoxybenzoic acid** as a white crystalline solid.[2]

Protocol 2: Synthesis of Ester and Amide Derivatives

The synthesis of ester and amide derivatives is typically achieved via an acyl chloride intermediate.

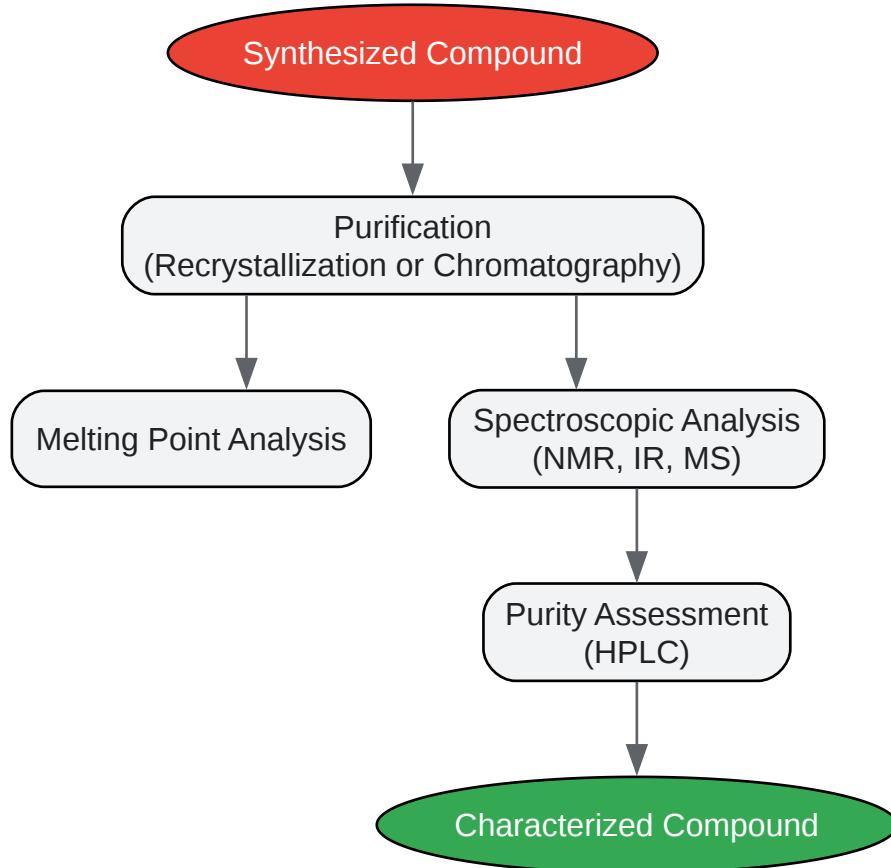
- Materials: **3-Bromo-4-methoxybenzoic acid**, thionyl chloride (SOCl_2), an appropriate alcohol (R-OH) or amine (R-NH_2), and a suitable solvent (e.g., dichloromethane, THF).
- Procedure:
 - Acyl Chloride Formation: Gently reflux a mixture of **3-Bromo-4-methoxybenzoic acid** and an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-Bromo-4-methoxybenzoyl chloride.
 - Esterification/Amidation: Dissolve the crude acyl chloride in a dry, inert solvent.
 - For esters, add the desired alcohol to the solution, often in the presence of a non-nucleophilic base like pyridine, and stir at room temperature until the reaction is complete.
 - For amides, add the desired amine to the solution and stir at room temperature.
 - Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
 - Purification: Purify the crude ester or amide derivative by column chromatography or recrystallization.

Characterization of 3-Bromo-4-methoxybenzoic Acid and Its Derivatives

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compounds.

Characterization Workflow

A systematic approach is taken to analyze the synthesized compounds, ensuring their identity and purity.



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Caption: Workflow for the characterization of synthesized compounds.

Physicochemical and Spectroscopic Data

The following table summarizes the key analytical data for **3-Bromo-4-methoxybenzoic acid**.

Parameter	Value/Description
Molecular Formula	C ₈ H ₇ BrO ₃
Molecular Weight	231.04 g/mol [3][4]
Appearance	White crystalline powder[1]
Melting Point	216-224 °C[1][3][5][6]
Solubility	Soluble in methanol, ethanol, and DMSO.[2]

Table 1: Physicochemical Properties of **3-Bromo-4-methoxybenzoic Acid**.

Technique	Observed Peaks/Signals
¹ H NMR	Spectra available for analysis.[4]
¹³ C NMR	Spectra available for analysis.[4]
IR (KBr, cm ⁻¹)	Characteristic peaks for O-H (broad, ~3000), C=O (~1680), C-O, and C-Br bonds are expected.[4][7]
Mass Spec (m/z)	Expected molecular ion peaks at [M] ⁺ and [M+2] ⁺ in a ~1:1 ratio, characteristic of a bromine-containing compound.

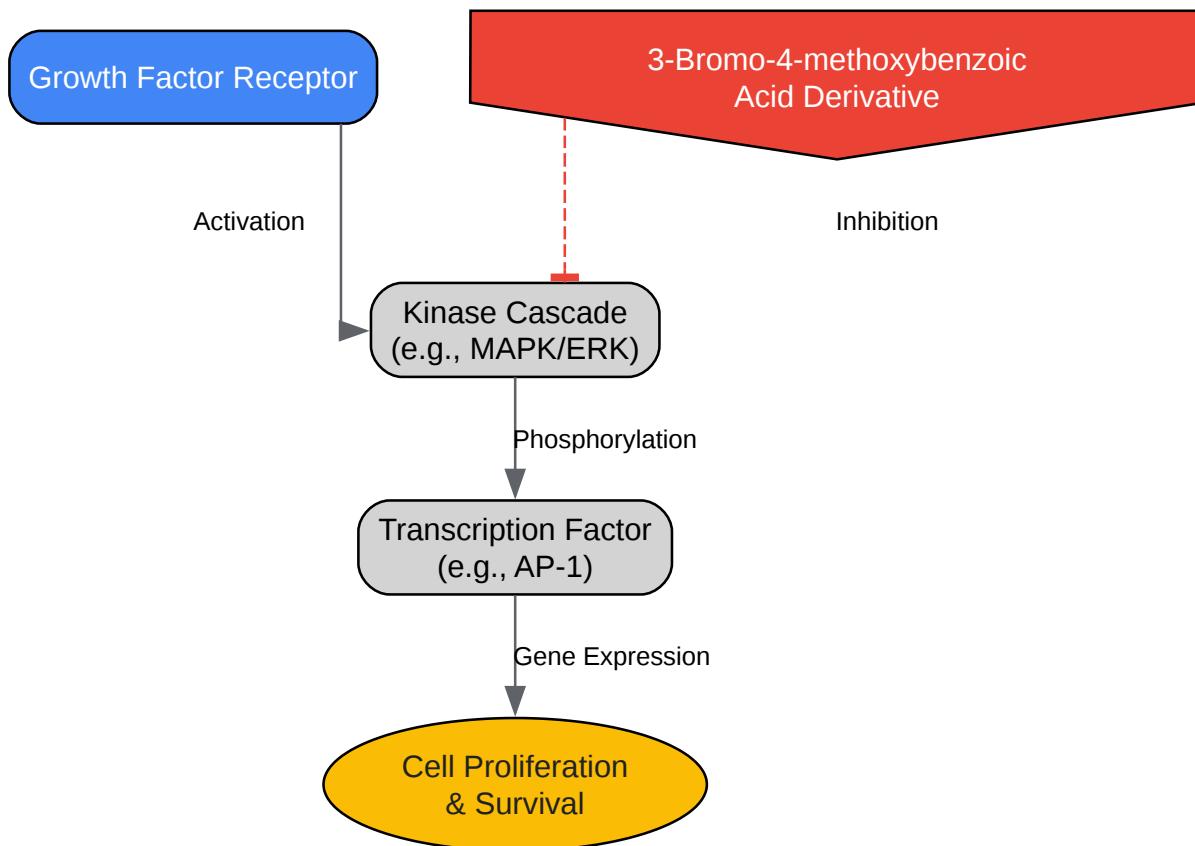
Table 2: Spectroscopic Data for **3-Bromo-4-methoxybenzoic Acid**.

Biological Relevance and Potential Signaling Pathway Interactions

Benzoic acid derivatives are known for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[8][9][10] The introduction of a bromine atom and a methoxy group can significantly modulate these activities. [8] While the specific biological targets of **3-Bromo-4-methoxybenzoic acid** derivatives are a subject of ongoing research, they are being investigated as intermediates in the synthesis of

various pharmaceutical agents.^[1] For instance, bromophenol derivatives have shown potential in inducing apoptosis in cancer cells.^[11]

A hypothetical mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as kinase signaling pathways.



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Caption: Hypothetical inhibition of a cell signaling pathway.

This guide serves as a foundational resource for the synthesis and characterization of **3-Bromo-4-methoxybenzoic acid** and its derivatives, providing the necessary details for their preparation and analysis in a research and development setting.

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